2-(biphenyl-4-yl)-2-oxoethyl 3,4-dichlorobenzoate
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Overview
Description
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 3,4-dichlorobenzoate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl group attached to a 3,4-dichlorobenzoate moiety through an oxoethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 3,4-dichlorobenzoate typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Introduction of the Oxoethyl Linker: The oxoethyl linker can be introduced by reacting the biphenyl compound with an appropriate acyl chloride in the presence of a base such as pyridine.
Attachment of the 3,4-Dichlorobenzoate Moiety: The final step involves the esterification of the oxoethyl biphenyl compound with 3,4-dichlorobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 3,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 3,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 3,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(((1,1’-Biphenyl)-4-yloxy)ac)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
- 4-(2-(2-((1,1’-Biphenyl)-4-yloxy)propano yl)carbohydrazonoyl)-2-methoxyphenyl 3,4-dichlorobenzoate
Uniqueness
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 3,4-dichlorobenzoate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H14Cl2O3 |
---|---|
Molecular Weight |
385.2 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 3,4-dichlorobenzoate |
InChI |
InChI=1S/C21H14Cl2O3/c22-18-11-10-17(12-19(18)23)21(25)26-13-20(24)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-12H,13H2 |
InChI Key |
DCFAAWUAGIPOSW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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